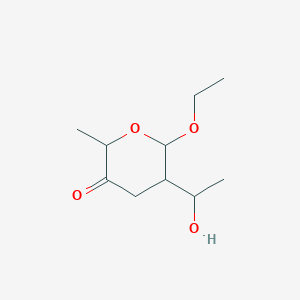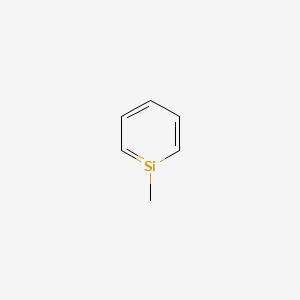
Silabenzene, 1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silabenzene, 1-methyl-: is a heteroaromatic compound where one of the carbon atoms in the benzene ring is replaced by a silicon atom. This substitution results in unique chemical properties that distinguish it from its carbon-based counterpart, benzene. The molecular formula for Silabenzene, 1-methyl- is C₆H₈Si, and it has a molecular weight of 108.2132 g/mol .
Preparation Methods
The synthesis of Silabenzene, 1-methyl- has been a subject of interest due to its unique properties. One of the primary methods involves the flow pyrolysis of 1-methyl-1-allyl-1-silacyclohexa-2,4-diene through a quartz tube heated to 428°C. This process uses ethyne or perfluoro-2-butyne as both a reactant and a carrier gas, resulting in the formation of Diels-Alder adducts . Another method involves the Brook rearrangement , where the [1,3]-Si → O shift of TMS or triisopropylsilyl (TIPS) substituted precursors with tetrahedral silicon atoms to an adjacent carbonyl oxygen leads to aromatic Brook-type silabenzenes .
Chemical Reactions Analysis
Silabenzene, 1-methyl- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form siloxanes.
Reduction: Can be reduced to form silanes.
Common reagents used in these reactions include halogens , acids , and bases . The major products formed depend on the type of reaction and the reagents used. For example, oxidation typically yields siloxanes, while substitution reactions can yield a variety of substituted silabenzenes .
Scientific Research Applications
Mechanism of Action
The mechanism by which Silabenzene, 1-methyl- exerts its effects involves the interaction of the silicon atom with various molecular targets . The silicon atom can participate in π-bonding and σ-bonding , influencing the electronic properties of the compound. This interaction can affect the reactivity and stability of the compound, making it useful in various chemical reactions and applications .
Comparison with Similar Compounds
Silabenzene, 1-methyl- can be compared with other similar compounds such as:
Disilabenzene: Contains two silicon atoms in the benzene ring.
Trisilabenzene: Contains three silicon atoms in the benzene ring.
Stannabenzene: Contains a tin atom instead of a silicon atom.
Germabenzene: Contains a germanium atom instead of a silicon atom.
The uniqueness of Silabenzene, 1-methyl- lies in its single silicon substitution , which provides a balance between stability and reactivity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
63878-65-9 |
|---|---|
Molecular Formula |
C6H8Si |
Molecular Weight |
108.21 g/mol |
IUPAC Name |
1-methylsiline |
InChI |
InChI=1S/C6H8Si/c1-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
RHJZFALAFLMQQW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


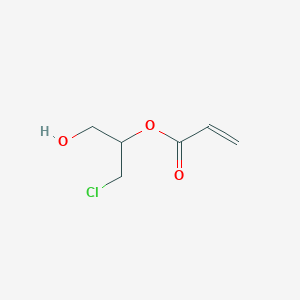
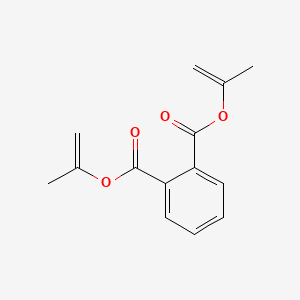
![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)
![Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester](/img/structure/B14505996.png)

![(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone]](/img/structure/B14506005.png)
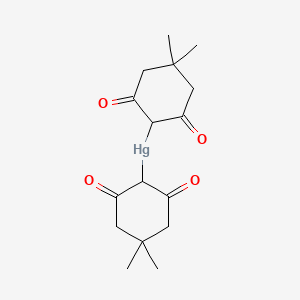
![(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one](/img/structure/B14506018.png)
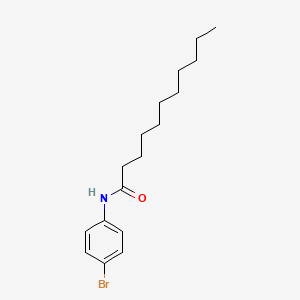
![(6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-4-carboxylic acid](/img/structure/B14506026.png)
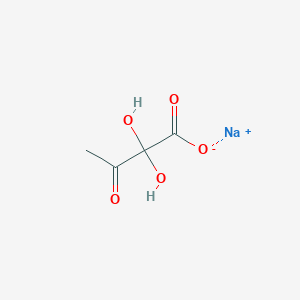
![Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14506033.png)

